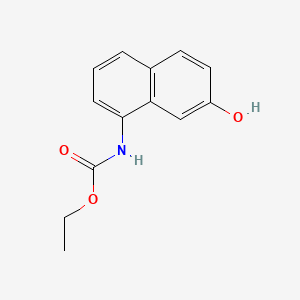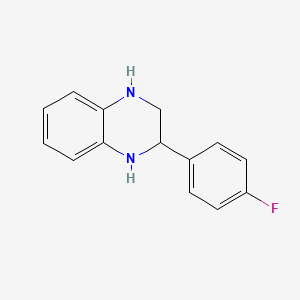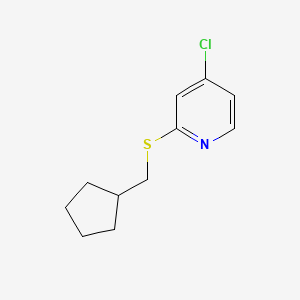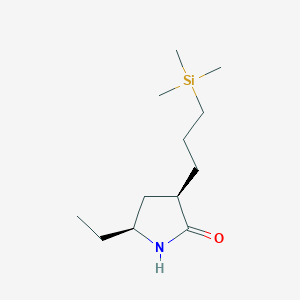
(3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Formation of Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of Ethyl and Trimethylsilyl Groups: These groups are introduced through alkylation reactions using ethyl halides and trimethylsilyl reagents, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are optimized.
Scalability: The process must be scalable to produce large quantities efficiently.
Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Agrochemicals: Could be used in the synthesis of new agrochemical products.
Materials Science:
Mechanism of Action
The mechanism by which (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidine
- (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-ol
Uniqueness
- Structural Features : The presence of both ethyl and trimethylsilyl groups in the pyrrolidinone ring makes it unique compared to other pyrrolidinone derivatives.
- Chirality : The specific (3R,5S) configuration may impart unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C12H25NOSi |
|---|---|
Molecular Weight |
227.42 g/mol |
IUPAC Name |
(3R,5S)-5-ethyl-3-(3-trimethylsilylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H25NOSi/c1-5-11-9-10(12(14)13-11)7-6-8-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,13,14)/t10-,11+/m1/s1 |
InChI Key |
GLCPBEVTLLWSFH-MNOVXSKESA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](C(=O)N1)CCC[Si](C)(C)C |
Canonical SMILES |
CCC1CC(C(=O)N1)CCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)
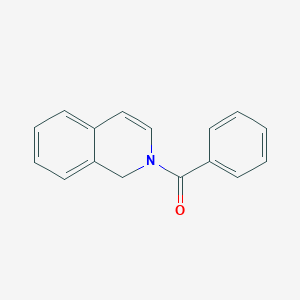


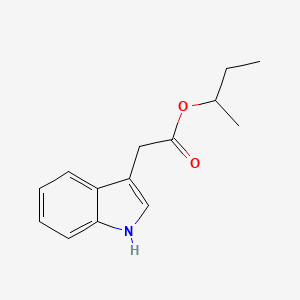
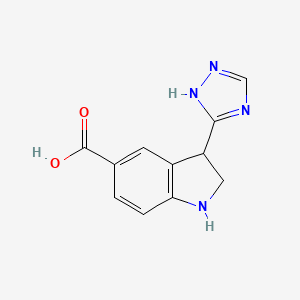
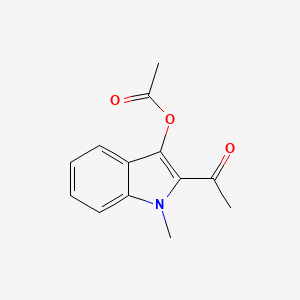
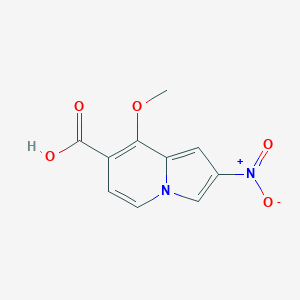
![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)
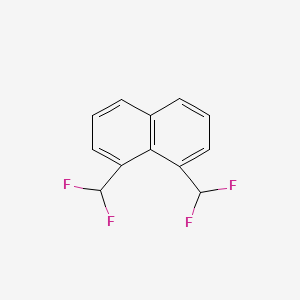
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
